3-Chloro-5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Description
Properties
IUPAC Name |
3-chloro-5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3N3O2/c12-7-8(10(19)20)17-18-6(11(13,14)15)3-5(4-1-2-4)16-9(7)18/h4-6,16H,1-3H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHBDEDCNAKORF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC(N3C(=C(C(=N3)C(=O)O)Cl)N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a synthetic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent studies and research findings.
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₁ClF₃N₃O₂
- CAS Number : 912771-84-7
Biological Activity Overview
The biological activity of this compound has been explored in various studies. The following sections summarize key findings related to its pharmacological properties.
Anticancer Activity
Recent research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance:
- Mechanism of Action : Compounds in this class have been shown to inhibit specific kinases involved in cancer cell proliferation. The inhibition of these pathways leads to reduced tumor growth and enhanced apoptosis in cancer cells.
- Case Study : A study demonstrated that similar pyrazolo derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7 and HeLa) . While specific data for the compound is limited, its structural similarity suggests potential efficacy.
Anti-inflammatory Activity
The compound's anti-inflammatory potential has also been investigated:
- Inhibition of Prostaglandin Synthesis : Pyrazolo[1,5-a]pyrimidines have shown the ability to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators .
- Experimental Findings : In vitro studies have indicated that related compounds significantly reduce IL-6 and TNF-alpha levels in stimulated macrophages . Although direct studies on this specific compound are lacking, its structural features are consistent with known anti-inflammatory agents.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[1,5-a]pyrimidines:
Toxicity Profile
While exploring the biological activity of this compound, its toxicity must also be considered:
Scientific Research Applications
Medicinal Chemistry
3-Chloro-5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid has been studied for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its applications include:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl group is known to enhance biological activity by increasing lipophilicity and metabolic stability.
- Antiviral Properties : Research indicates potential antiviral activity, particularly against RNA viruses. The compound's ability to inhibit viral replication pathways makes it a candidate for further investigation in antiviral drug development.
Agrochemicals
The compound has also been explored for use in agrochemicals. Its unique structure may confer herbicidal or fungicidal properties:
- Herbicidal Activity : Initial tests have shown that derivatives of this compound can inhibit the growth of certain weed species, suggesting potential as a selective herbicide.
- Fungicidal Properties : There is emerging evidence that compounds with similar structures exhibit antifungal activity against agricultural pathogens.
Case Studies and Research Findings
Comparison with Similar Compounds
Key Observations :
- Cyclopropyl vs.
- Ethyl vs. Cyclopropyl : Ethyl substituents (e.g., CAS 876708-67-7) may improve synthetic accessibility but reduce conformational rigidity, impacting binding affinity .
Functional Group Modifications at the 3-Position
The 3-position functional group modulates electronic and solubility profiles:
Key Observations :
- Chloro vs. Carboxamide : The carboxylic acid group in the target compound enhances aqueous solubility compared to carboxamide derivatives (e.g., CAS 6793-02-8) but may limit membrane permeability .
Substituent Effects at the 7-Position
The 7-trifluoromethyl group is a common feature, but analogs with difluoromethyl (e.g., CAS 1956334-32-9) show distinct properties:
| Compound Name | 7-Substituent | Metabolic Stability | Reference |
|---|---|---|---|
| Target Compound | Trifluoromethyl | High | |
| 7-Difluoromethyl analog (CAS 1956334-32-9) | Difluoromethyl | Moderate |
Key Observations :
- Trifluoromethyl vs. Difluoromethyl : The trifluoromethyl group offers superior electron-withdrawing effects and oxidative stability compared to difluoromethyl .
Research Findings and Implications
- Antimetabolite Activity: Pyrazolo[1,5-a]pyrimidines with chloro and trifluoromethyl substituents exhibit antitrypanosomal and antischistosomal activities, likely due to purine analog interference .
- Synthetic Accessibility : The cyclopropyl group in the target compound may require specialized synthetic routes compared to aryl or alkyl analogs, as seen in discontinued derivatives like CAS 876708-67-7 .
- Crystallographic Data : Structural analogs (e.g., 3-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine) demonstrate planar pyrazole rings, suggesting similar conformational preferences in the target compound .
Preparation Methods
Cyclocondensation of 1,3-Biselectrophilic Compounds with NH-3-Aminopyrazoles
The predominant synthetic route involves the cyclocondensation of 1,3-biselectrophilic intermediates with NH-3-aminopyrazoles, enabling the formation of the pyrazolo[1,5-a]pyrimidine core. This method offers modularity for introducing various substituents at different positions.
- Condensation of 1,3-biselectrophilic molecules with NH-3-aminopyrazoles.
- Use of malonic acid derivatives or β-diketones to incorporate specific substituents.
- Activation of malonic acid with phosphoryl chloride (POCl₃) in pyridine enhances yield and reduces reaction time.
- The use of malonic acid derivatives activated with POCl₃ results in higher yields and shorter reaction times compared to traditional methods involving dimethyl malonate under basic conditions.
The introduction of the cyclopropyl and trifluoromethyl groups typically occurs in the later stages via functionalization of the heterocyclic core:
- Cyclopropyl group: Usually introduced through nucleophilic substitution or cyclopropylation reactions on suitable intermediates.
- Trifluoromethyl group: Incorporated via electrophilic trifluoromethylation reagents, such as Togni’s reagent or other electrophilic trifluoromethylating agents, often under mild conditions to preserve the integrity of the heterocycle.
- The trifluoromethylation is often performed on the aromatic or heterocyclic precursor using specialized reagents, with reaction conditions optimized to prevent side reactions.
Chlorination at the 3-Position
Chlorination to obtain the 3-chloro derivative is achieved via halogenation reactions, typically using reagents like N-chlorosuccinimide (NCS) or chlorine gas under controlled conditions.
- Chlorination is performed on the heterocyclic intermediate under mild conditions to ensure regioselectivity.
- The process is carefully monitored to prevent over-halogenation or unwanted substitution at other positions.
Multistep Synthetic Pathway Summary
Research Findings and Data
- Efficiency: The use of phosphoryl chloride activation significantly improves overall yield and reduces reaction time.
- Selectivity: Regioselective halogenation and trifluoromethylation are achieved through careful reagent choice and reaction condition control.
- Versatility: The modular approach allows for the synthesis of various derivatives by modifying the initial aminopyrazole or electrophilic reagents.
Notes and Considerations
- Reaction Optimization: Fine-tuning temperature, solvent, and reagent equivalents is crucial for high yield and purity.
- Purification: Recrystallization and chromatography techniques are employed post-reaction to isolate the desired product.
- Safety: Handling of reagents like POCl₃ and chlorinating agents requires appropriate safety measures due to their corrosive nature.
Q & A
Basic: What are the standard synthetic routes for this compound, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves cyclocondensation of substituted pyrazole precursors with cyclopropane-containing reagents. For example, refluxing 2-aminopyrazoles with trifluoromethyl ketones in pyridine or acetic acid under controlled pH conditions generates the tetrahydropyrimidine core . Key intermediates (e.g., ethyl carboxylate derivatives) are characterized via 1H/13C NMR to confirm regioselectivity and IR spectroscopy to verify carbonyl and amine functionalities . Reaction progress is monitored by TLC using ethyl acetate/hexane (3:7) as the mobile phase.
Basic: What analytical techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- Single-crystal X-ray diffraction resolves stereochemical ambiguities, particularly the orientation of the cyclopropyl and trifluoromethyl groups .
- High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₄H₁₃ClF₃N₃O₂), with deviations >2 ppm indicating impurities .
- Dynamic NMR at variable temperatures (e.g., 25–80°C) detects rotational barriers in the tetrahydropyrimidine ring .
Advanced: How can conflicting NMR/IR data during characterization be resolved?
Methodological Answer:
Contradictions often arise from tautomerism (e.g., keto-enol equilibria in the carboxylic acid moiety) or solvent-dependent shifts . Strategies include:
- Recording NMR spectra in deuterated DMSO (to stabilize polar tautomers) versus CDCl₃ (for non-polar environments) .
- Comparing experimental IR carbonyl stretches (e.g., 1680–1720 cm⁻¹ for carboxylic acids) with DFT-computed vibrational modes .
- Using 2D NMR (e.g., HSQC, HMBC) to assign ambiguous proton-carbon correlations .
Advanced: What strategies optimize regioselectivity in derivatization reactions?
Methodological Answer:
- Electronic directing groups : The trifluoromethyl group at C7 deactivates the pyrimidine ring, favoring electrophilic substitution at C3 or C5 .
- Steric control : Bulky cyclopropyl substituents at C5 hinder reactions at adjacent positions, directing functionalization to C2 (carboxylic acid) .
- Catalytic systems : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) selectively modifies halogenated positions (e.g., C3-Cl) .
Advanced: How can computational methods guide the design of bioactive derivatives?
Methodological Answer:
- Molecular docking : Screen derivatives against target proteins (e.g., kinases) using PyMOL or AutoDock, focusing on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the trifluoromethyl moiety .
- QSAR models : Correlate substituent electronegativity (Hammett σ values) with biological activity. For example, electron-withdrawing groups at C3 enhance binding to purine receptors .
- ADMET prediction : SwissADME predicts metabolic stability; the carboxylic acid group may improve solubility but require prodrug strategies (e.g., esterification) for bioavailability .
Advanced: How are crystallization conditions optimized for X-ray studies?
Methodological Answer:
- Solvent screening : Use mixed solvents (e.g., ethanol/dichloromethane) to balance polarity and evaporation rates. The compound’s low solubility in water necessitates polar aprotic solvents .
- Temperature gradients : Slow cooling from 50°C to 4°C over 48 hours yields diffraction-quality crystals .
- Additives : Trace acetic acid (0.1% v/v) promotes hydrogen-bonded network formation in the crystal lattice .
Advanced: How to address discrepancies in biological activity across similar analogs?
Methodological Answer:
- SAR analysis : Compare substituent effects. For example, replacing cyclopropyl with phenyl at C5 reduces steric hindrance but may decrease metabolic stability .
- Off-target profiling : Use broad-panel kinase assays to identify unintended interactions (e.g., with CYP450 isoforms) .
- Crystallographic overlays : Superimpose active/inactive analogs with target binding sites to identify critical van der Waals contacts (e.g., trifluoromethyl fit into hydrophobic pockets) .
Advanced: What mechanistic insights explain unexpected byproducts during synthesis?
Methodological Answer:
- Nucleophilic aromatic substitution : Competing pathways (e.g., hydrolysis of Cl at C3) generate carboxylic acid derivatives if reaction moisture is uncontrolled .
- Oxidative side reactions : Trace peroxides in ether solvents can oxidize the tetrahydropyrimidine ring to pyrimidine, detected via LC-MS .
- Thermodynamic vs. kinetic control : Prolonged reflux favors thermodynamically stable products (e.g., trans-configuration of cyclopropyl) over kinetic intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
